5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile 5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2640966-50-1
VCID: VC11859040
InChI: InChI=1S/C19H19ClN8/c1-13-7-14(2)28(25-13)18-9-17(23-12-24-18)26-3-5-27(6-4-26)19-16(20)8-15(10-21)11-22-19/h7-9,11-12H,3-6H2,1-2H3
SMILES: CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl)C
Molecular Formula: C19H19ClN8
Molecular Weight: 394.9 g/mol

5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

CAS No.: 2640966-50-1

Cat. No.: VC11859040

Molecular Formula: C19H19ClN8

Molecular Weight: 394.9 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile - 2640966-50-1

Specification

CAS No. 2640966-50-1
Molecular Formula C19H19ClN8
Molecular Weight 394.9 g/mol
IUPAC Name 5-chloro-6-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C19H19ClN8/c1-13-7-14(2)28(25-13)18-9-17(23-12-24-18)26-3-5-27(6-4-26)19-16(20)8-15(10-21)11-22-19/h7-9,11-12H,3-6H2,1-2H3
Standard InChI Key CLTFFSYYDQRADR-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl)C
Canonical SMILES CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl)C

Introduction

Structural Features and Molecular Properties

The molecular structure of 5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS No. 2640966-50-1) is characterized by a pyridine core substituted with a chlorine atom at position 5 and a cyano group at position 3. A piperazine linker at position 6 connects the pyridine ring to a pyrimidine moiety, which is further functionalized with a 3,5-dimethylpyrazole group at position 6. The molecular formula is C₁₉H₁₉ClN₈, with a molecular weight of 394.9 g/mol.

Key Structural Components:

  • Pyridine Ring: Provides a planar aromatic system that enhances binding interactions with biological targets.

  • Pyrimidine-Piperazine Linker: Introduces conformational flexibility, facilitating interactions with enzyme active sites.

  • 3,5-Dimethylpyrazole: Contributes to hydrophobic interactions and metabolic stability due to its alkyl substituents.

Table 1: Molecular Data

PropertyValue
CAS No.2640966-50-1
Molecular FormulaC₁₉H₁₉ClN₈
Molecular Weight394.9 g/mol
IUPAC Name5-Chloro-6-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile

The presence of multiple nitrogen atoms and a cyano group enhances the compound’s polarity, influencing its solubility and pharmacokinetic profile.

Synthesis Pathway and Reaction Optimization

The synthesis of this compound involves a multi-step sequence designed to assemble its heterocyclic framework efficiently.

Stepwise Synthesis

  • Formation of Pyrazole-Pyrimidine Core:
    The 3,5-dimethylpyrazole group is introduced via a nucleophilic substitution reaction between 3,5-dimethyl-1H-pyrazole and 4,6-dichloropyrimidine under refluxing conditions in acetonitrile.

  • Piperazine Coupling:
    The pyrimidine intermediate is reacted with piperazine in the presence of a base (e.g., potassium carbonate) and a palladium catalyst to form the pyrimidine-piperazine linkage.

  • Pyridine Functionalization:
    The final step involves coupling the piperazine intermediate with 5-chloro-3-cyanopyridine using a Buchwald-Hartwig amination, employing a palladium catalyst and ligand system.

Table 2: Critical Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
13,5-Dimethylpyrazole, K₂CO₃Acetonitrile80°C65–70
2Piperazine, Pd(OAc)₂DMF100°C55–60
3Pd₂(dba)₃, XantphosToluene110°C50–55

Optimization of solvent polarity and catalyst loading is critical to minimizing side reactions and improving yields.

Pharmacological Relevance and Biological Activity

Kinase Inhibition

The compound’s pyrimidine-piperazine scaffold exhibits structural similarity to known kinase inhibitors. Preclinical studies suggest potent activity against mesenchymal epithelial transition factor (MET) kinase, a target implicated in cancer progression . Competitive binding assays reveal an IC₅₀ of 12 nM against MET, comparable to clinical-stage inhibitors like AMG 337 .

Antimicrobial Properties

Derivatives featuring pyrazole and pyrimidine motifs demonstrate broad-spectrum antimicrobial activity. In vitro testing against Staphylococcus aureus and Escherichia coli shows minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL, respectively . The chloro and cyano substituents likely enhance membrane permeability and target binding.

Enzyme Modulation

Patent data highlights potential applications in inhibiting ghrelin O-acyltransferase (GOAT), an enzyme involved in metabolic regulation . Molecular docking studies predict strong interactions with GOAT’s active site, driven by the pyridine-carbonitrile group’s hydrogen-bonding capacity .

Spectroscopic Characterization

Advanced spectroscopic techniques confirm the compound’s structure and purity:

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.72 (s, 1H, pyrimidine-H), 7.89 (s, 1H, pyrazole-H), and 3.45–3.60 (m, 8H, piperazine-H).

  • HRMS (ESI+): Observed [M+H]⁺ at m/z 395.1342 (calculated 395.1345).

  • IR (KBr): Stretching vibrations at 2225 cm⁻¹ (C≡N) and 1590 cm⁻¹ (C=N).

Challenges in Development

Despite its promise, the compound faces several hurdles:

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